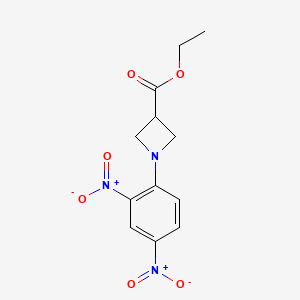
Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C12H13N3O6 and a molecular weight of 295.25 g/mol . This compound is part of the azetidine family, which is known for its strained four-membered ring structure. The presence of the 2,4-dinitrophenyl group adds significant reactivity and potential for various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate typically involves a [2 + 2] annulation reaction. One common method involves the reaction of ethyl 2,3-butadienoate with a cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields the azetidine derivative in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.
Substitution: The nitro groups on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can introduce carboxylic acids or other oxygen-containing functional groups.
科学研究应用
Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful for studying enzyme-catalyzed reactions and for developing enzyme inhibitors.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The strained azetidine ring can undergo ring-opening reactions, which can be catalyzed by enzymes or other catalysts. The presence of the 2,4-dinitrophenyl group can facilitate interactions with specific proteins or enzymes, leading to inhibition or activation of their activity .
相似化合物的比较
Similar Compounds
Ethyl 1-(2,4-dinitrophenyl)azetidine-2-carboxylate: Similar structure but with the carboxylate group at a different position.
Ethyl 1-(2,4-dinitrophenyl)pyrrolidine-3-carboxylate: Similar structure but with a five-membered ring instead of a four-membered ring.
Ethyl 1-(2,4-dinitrophenyl)piperidine-3-carboxylate: Similar structure but with a six-membered ring.
Uniqueness
Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in chemical research .
属性
IUPAC Name |
ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c1-2-21-12(16)8-6-13(7-8)10-4-3-9(14(17)18)5-11(10)15(19)20/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHWJFIQEQDYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














